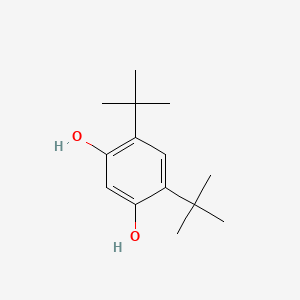

4,6-Di-tert-butylresorcinol

描述

Overview of Resorcinol (B1680541) Chemistry and Derivatives

Structural Features and Reactivity of Resorcinol

Resorcinol, with the IUPAC name benzene-1,3-diol, is an organic compound characterized by a benzene (B151609) ring substituted with two hydroxyl (-OH) groups at the meta positions. patsnap.com This specific arrangement of hydroxyl groups imparts unique chemical properties to the molecule. patsnap.com The hydroxyl groups are electron-donating, which increases the electron density of the benzene ring. vedantu.com This makes resorcinol significantly more reactive than benzene in electrophilic substitution reactions. vedantu.com The two hydroxyl groups are powerful activating groups, making the ring highly susceptible to attack by electrophiles. vedantu.com

Resorcinol is a white, crystalline solid that is soluble in water, alcohol, and ether. vedantu.comaakash.ac.in It can, however, turn pink upon exposure to light and air, especially if impure. nih.govbyjus.com The molecule's ability to form strong hydrogen bonds is a key aspect of its reactivity and physical properties. patsnap.com

Some key chemical reactions of resorcinol include:

Reaction with Phthalic Anhydride (B1165640): In the presence of zinc chloride, resorcinol reacts with phthalic anhydride to produce fluorescein. aakash.ac.in

Pechmann Condensation: It reacts with ethyl acetoacetate (B1235776) in the presence of sulfuric acid to form 7-hydroxy-4-methylcoumarin. aakash.ac.in

Reaction with Aldehydes: Resorcinol readily reacts with aldehydes to produce calixarenes, which are macrocyclic compounds. aakash.ac.in

Nitration: Treatment with concentrated nitric acid in the presence of sulfuric acid results in the formation of trinitroresorcinol, also known as styphnic acid, which is an explosive. wikipedia.org

Significance of Resorcinolic Derivatives in Organic Chemistry

Resorcinol and its derivatives are versatile compounds with a wide range of applications in both industrial and academic settings. patsnap.comresearchgate.net They serve as important intermediates and building blocks in the synthesis of a diverse array of more complex organic molecules. britannica.com The unique reactivity of the resorcinol core allows for the introduction of various functional groups, leading to a vast library of derivatives with tailored properties. researchgate.net

The significance of resorcinolic derivatives is evident in several key areas:

Polymers and Resins: Resorcinol-formaldehyde resins are highly valued for their adhesive properties and are used in the production of wood composites, as well as in the tire industry for bonding synthetic fibers to rubber compounds. patsnap.comresearchgate.net

Pharmaceuticals: Resorcinol derivatives are used as intermediates in the synthesis of various pharmaceutical compounds. researchgate.netontosight.ai For example, they have been investigated for the treatment of conditions like sickle cell anemia, Alzheimer's disease, and alcoholism. researchgate.net Certain derivatives also exhibit tyrosinase inhibitory properties, making them useful in treatments for hyperpigmentation. researchgate.netmdpi.com

UV Stabilizers and Flame Retardants: The resorcinol structure is a key component in the development of UV absorbers for plastics and other polymers, protecting them from degradation caused by sunlight. researchgate.netontosight.ai Brominated and iodinated resorcinols have been employed as flame retardants. researchgate.net

Dyes and Analytical Reagents: Resorcinol derivatives are used in the manufacturing of dyes. britannica.com In analytical chemistry, resorcinol is used in colorimetric assays for the detection of carbohydrates. patsnap.com

Positioning of 4,6-Di-tert-butylresorcinol within Resorcinol Research

Distinguishing Features of tert-Butyl Substitution

The introduction of tert-butyl groups onto the resorcinol ring significantly influences its chemical and physical properties. This compound, also known as 4,6-di(tert-butyl)benzene-1,3-diol, has the molecular formula C₁₄H₂₂O₂. ontosight.ai The tert-butyl groups are bulky and sterically hindering, which can affect the reactivity of the molecule. nih.gov This steric hindrance can reduce the reactivity of the phenol (B47542), particularly in reactions that require reagents to approach the aromatic ring closely. nih.gov

Key features resulting from tert-butyl substitution include:

Electron-Donating Effect: The tert-butyl group acts as an electron-donating group through an inductive effect, which further increases the electron density on both the aromatic ring and the hydroxyl groups. nih.gov

Increased Stability: The presence of tert-butyl groups can stabilize the phenolic compound by slowing down oxidation rates and stabilizing the resulting phenoxy radicals formed during antioxidant activity. nih.gov This enhanced stability makes butylated phenols effective antioxidants. nih.govresearchgate.net

Academic and Industrial Relevance of Butylated Resorcinols

Butylated resorcinols, and more broadly butylated phenols like butylated hydroxytoluene (BHT), have significant academic and industrial importance, primarily due to their antioxidant properties. nih.gov These compounds are widely used as stabilizers in various materials to prevent degradation caused by oxidation. ontosight.ai

Industrial Applications:

Polymer and Rubber Industry: this compound is used as an antioxidant in plastics, rubbers, and other polymers. ontosight.ai Butylated phenols, in general, are crucial for the stabilization of polymers like polypropylene (B1209903) and isoprene (B109036) rubber. google.comresearchgate.net

Adhesives: Resorcinol derivatives are key components in adhesives, particularly in the tire industry. researchgate.net

Pharmaceuticals and Cosmetics: Butylated resorcinols have been investigated for their biological activities. For instance, 4-n-butylresorcinol is known for its potent tyrosinase inhibitory activity and is used in products targeting hyperpigmentation. mdpi.comnih.gov

Academic Research:

Synthesis and Catalysis: The synthesis of butylated resorcinols, such as the alkylation of resorcinol with tert-butanol (B103910), is an area of academic interest. google.com Research focuses on developing efficient and environmentally friendly catalytic methods, for example, using solid acid catalysts. rsc.orgresearchgate.net

Antioxidant Mechanisms: The structure-activity relationships of butylated phenols as antioxidants are a subject of ongoing research. nih.gov Studies investigate how the position and nature of substituents on the phenol ring affect their radical scavenging ability. mdpi.com

Development of Novel Compounds: Researchers are continuously exploring the synthesis of new resorcinol derivatives with enhanced properties for various applications, including new pharmaceuticals and advanced materials. jmchemsci.comjmchemsci.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₂O₂ ontosight.aiscbt.comnih.gov |

| Molecular Weight | 222.32 g/mol scbt.comnih.gov |

| Appearance | White to gray to brown powder or crystal cymitquimica.com |

| IUPAC Name | 4,6-ditert-butylbenzene-1,3-diol nih.gov |

Table 2: Comparison of Resorcinol and its Butylated Derivative

| Feature | Resorcinol | This compound |

|---|---|---|

| Structure | Benzene-1,3-diol patsnap.com | 4,6-Di(tert-butyl)benzene-1,3-diol ontosight.ai |

| Key Substituents | Two hydroxyl groups patsnap.com | Two hydroxyl groups, two tert-butyl groups ontosight.ai |

| Primary Reactivity | Highly reactive to electrophilic substitution vedantu.com | Steric hindrance can modify reactivity nih.gov |

| Key Application | Precursor for resins and pharmaceuticals patsnap.combritannica.com | Antioxidant for polymers and rubbers ontosight.ai |

Structure

3D Structure

属性

IUPAC Name |

4,6-ditert-butylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h7-8,15-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFMXIXXYWHFAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063818 | |

| Record name | 1,3-Benzenediol, 4,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5374-06-1 | |

| Record name | 4,6-Di-tert-butylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5374-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Di-tert-butylresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005374061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 4,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, 4,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-di-tert-butylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DI-TERT-BUTYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W0IAD4I0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4,6 Di Tert Butylresorcinol

Friedel-Crafts Alkylation Routes to 4,6-Di-tert-butylresorcinol

Friedel-Crafts alkylation stands as a cornerstone for the synthesis of this compound. ontosight.ai This class of reaction involves the electrophilic aromatic substitution of resorcinol (B1680541) with a tert-butylating agent, typically in the presence of a catalyst. cerritos.edu The substitution pattern on the resorcinol ring is directed by the activating and ortho-, para-directing hydroxyl groups. The formation of the desired 4,6-disubstituted product is often accompanied by the monosubstituted intermediate, 4-tert-butylresorcinol. iitm.ac.in

Catalytic Alkylation with tert-Butanol (B103910)

The use of tert-butanol as the alkylating agent is a common and effective strategy for the synthesis of this compound. iitm.ac.inedubirdie.com The reaction is catalyzed by acids, which facilitate the formation of the tert-butyl carbocation, the electrophile in the reaction. edubirdie.com The choice of catalyst, whether homogeneous or heterogeneous, significantly influences the reaction's efficiency, selectivity, and environmental impact.

Homogeneous catalysis in the alkylation of resorcinol involves the use of a catalyst that is in the same phase as the reactants, typically a liquid acid. youtube.comyoutube.com Traditional methods have employed mineral acids such as sulfuric acid and phosphoric acid. iitm.ac.in While effective in promoting the reaction, these catalysts present significant challenges, including corrosiveness to equipment, difficulty in separation from the product mixture, and the generation of substantial acidic waste, leading to environmental concerns. google.com In homogeneous systems, the catalyst, reactants, and products are all present in a single phase, which can facilitate high reaction rates but complicates catalyst recovery and reuse. youtube.comyoutube.com

To overcome the drawbacks of homogeneous catalysis, significant research has focused on the development of heterogeneous catalysts. These catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. youtube.comyoutube.com The primary advantages of heterogeneous catalysts include ease of separation from the reaction products by simple filtration, potential for regeneration and reuse, reduced corrosion, and a more environmentally benign process. google.comdatapdf.com The design of solid acid catalysts with tailored acidic properties and pore structures is crucial for achieving high conversion and selectivity towards this compound. iitm.ac.inresearchgate.net

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acidic sites, making them attractive catalysts for various organic transformations, including Friedel-Crafts alkylation. lidsen.commdpi.com Their shape-selective properties can influence the product distribution in the alkylation of resorcinol. researchgate.netjst.go.jp The catalytic performance of zeolites such as HZSM-5, HY, H-Mordenite, and MCM-41 has been investigated for the tert-butylation of resorcinol. iitm.ac.in The pore characteristics of these zeolites have a major influence on product selectivity, while the acid strength and the number of acid sites affect the conversion of resorcinol. researchgate.net For instance, zeolites with larger pores may favor the formation of the bulkier this compound. iitm.ac.in The development of hierarchical zeolites, which possess both micropores and mesopores, can help to mitigate diffusion limitations often encountered with purely microporous materials. mdpi.comrsc.org

| Catalyst | Resorcinol Conversion (%) | Selectivity to this compound (%) | Reference |

| HZSM-5 | Moderate | Lower than HY | iitm.ac.in |

| HY | High | High | iitm.ac.in |

| H-Mordenite | Moderate | Moderate | iitm.ac.in |

| MCM-41 | Low | Low | iitm.ac.in |

Polymer-based solid acid catalysts represent another important class of heterogeneous catalysts for the synthesis of this compound. These materials typically consist of a stable polymer matrix functionalized with acidic groups, such as sulfonic acid (-SO3H) groups. rsc.orgacs.org

Acidic ion-exchange resins are a type of polymer-based catalyst that have been successfully used for this reaction. google.com They offer high selectivity and are easily separated and recycled, reducing production costs and environmental pollution. google.com A patented method describes the use of an acidic ion-exchange resin in 1,2-dichloroethane (B1671644) at 60-65°C, achieving good yield and quality of the target product. google.com

More recently, novel porous microtube polymer-based solid acids have been developed. These catalysts, prepared by the sulfonation of porous polymers with aromatic ring frameworks, have shown high activity for the tert-butylation of resorcinol, with conversions exceeding 90%. rsc.org Their unique microtube structure and hydrophobic surface can be advantageous in separating the water byproduct from the active sites, thus favoring the forward reaction. rsc.org

Polyaniline (PANI) is a conductive polymer that can be synthesized in its acidic emeraldine (B8112657) salt form, such as polyaniline sulfate (B86663), which can act as a solid acid catalyst. nih.govnih.gov The synthesis of PANI is typically carried out by the oxidative polymerization of aniline (B41778) in an acidic medium. nih.govnih.gov The resulting polyaniline sulfate can be utilized as a catalyst in reactions requiring an acidic environment.

| Catalyst | Reaction Conditions | Resorcinol Conversion (%) | Reference |

| Acidic Ion Exchange Resin | 60-65°C, 5-8h in 1,2-dichloroethane | High (yield and quality) | google.com |

| Porous Microtube Polymer (POP-0.01–SO3H-10) | 120°C, 4h | >90 | rsc.org |

A variety of other solid acid catalysts have also been explored for the alkylation of resorcinol.

Montmorillonite-K10 clay , an acid-activated clay, has proven to be a highly effective and versatile catalyst for the tert-butylation of resorcinol. iitm.ac.innanorh.comrsc.org Its acidic nature, coupled with a layered structure that can be modified to enhance porosity, makes it a superior catalyst compared to some zeolites and even conventional sulfuric acid for producing dialkylated resorcinol. iitm.ac.inmdpi.com The catalytic activity of montmorillonite-K10 can be significantly enhanced by acid modification, which increases its surface area, mesoporosity, and acidity. iitm.ac.in Studies have shown that at higher temperatures, modified montmorillonite-K10 favors the formation of this compound. iitm.ac.in

Alumina (B75360) (Al2O3) , when used as a catalyst support, can also facilitate the alkylation reaction. Mesoporous alumina loaded with sulfuric acid has been used to catalyze the alkylation of resorcinol with methyl tert-butyl ether (MTBE), producing 4-tert-butylresorcinol as the major product and this compound as a minor product. researchgate.net The presence of both Lewis and Brønsted acid sites on the sulfated alumina surface is believed to contribute to its catalytic activity. researchgate.net

Sulfated zirconia (SZ) is another promising solid acid catalyst known for its superacidic properties. datapdf.commdpi.com It has been shown to be an efficient catalyst for the Friedel-Crafts alkylation of resorcinol. researchgate.netrsc.org While some studies have focused on its high selectivity for the monoalkylated product, 4-tert-butylresorcinol, at low temperatures, the reaction conditions can be tuned to favor the formation of the dialkylated product. rsc.orgscinito.aidntb.gov.ua The catalytic activity of sulfated zirconia is attributed to the generation of strong Brønsted and Lewis acid sites upon sulfation. researchgate.net

| Catalyst | Alkylating Agent | Major Product | Reference |

| Modified Montmorillonite-K10 | tert-butanol | This compound (at high temp.) | iitm.ac.in |

| Sulfated Mesoporous Alumina | MTBE | 4-tert-butylresorcinol | researchgate.net |

| Sulfated Zirconia | MTBE | 4-tert-butylresorcinol (at 60°C) | rsc.orgscinito.ai |

Heterogeneous Catalysis for Selective Alkylation

Mechanistic Aspects of Catalytic Alkylation in Heterogeneous Systems

The use of solid acid catalysts in the tert-butylation of resorcinol offers significant advantages over traditional homogeneous catalysts, including easier separation, reusability, and reduced environmental impact. The mechanism of this reaction in heterogeneous systems is complex and is influenced by several factors, including the nature of the acid sites, the catalyst's physical structure, and the reaction conditions.

The catalytic activity in the alkylation of resorcinol is intrinsically linked to the presence and interplay of Brønsted and Lewis acid sites on the catalyst surface. rsc.orgrsc.org Brønsted acids act as proton donors, while Lewis acids function as electron pair acceptors. psu.edu

In the context of resorcinol alkylation, Brønsted acid sites are crucial for the formation of the tert-butyl cation from the alkylating agent. rsc.orgrsc.org For instance, when using an olefin like isobutylene (B52900), a proton from a Brønsted site will add to the double bond, generating the reactive carbocation. psu.edu

Lewis acid sites, on the other hand, play a synergistic role. ilo.org They are believed to adsorb the resorcinol molecule, positioning it favorably for the electrophilic attack by the tert-butyl cation generated on the nearby Brønsted sites. rsc.orgrsc.org This cooperative action between the two types of acid sites is essential for an efficient reaction. Studies have shown that the ratio of Brønsted to Lewis acid sites can significantly impact the conversion of resorcinol, with an optimal ratio leading to maximum conversion. rsc.orgrsc.org The impregnation of gallium on zeolite beta, for example, generates Lewis acidity, and the resulting catalyst with both Brønsted and Lewis sites is effective for resorcinol alkylation. ilo.org

Research on heteropolyacid-based catalysts, such as phosphotungstic acid hydrate (B1144303) (HPW) supported on silica (B1680970) (SiO2), titania (TiO2), and zirconia (ZrO2), has further elucidated the importance of both acid site types. rsc.orgrsc.org Infrared analysis of adsorbed pyridine (B92270) is a common technique used to distinguish and quantify the Brønsted and Lewis sites on a catalyst's surface. rsc.orgrsc.org

The physical structure of the catalyst, particularly its porosity, plays a critical role in the efficiency and selectivity of the alkylation reaction. The pore structure dictates the diffusion of reactants to the active sites and the diffusion of products away from them. mdpi.com

Mesoporous materials, which have pores with diameters between 2 and 50 nanometers, are often favored for liquid-phase reactions like resorcinol alkylation. This is because the larger pore size minimizes diffusional limitations for the relatively bulky reactant and product molecules. Catalysts like 20% w/w dodecatungstophosphoric acid (DTP) supported on K10 montmorillonite (B579905) clay have proven effective. rsc.org Similarly, a novel mesoporous and strong acid catalyst, UDCaT-1, has demonstrated high activity and selectivity in the alkylation of p-cresol (B1678582) with MTBE, a reaction analogous to resorcinol alkylation.

The di-butylation of resorcinol is a consecutive reaction, meaning that the desired this compound is formed after the initial mono-alkylation product, 4-tert-butylresorcinol. Understanding the kinetics of this process is essential for maximizing the yield of the di-substituted product and minimizing unwanted byproducts.

The reaction generally follows second-order kinetics with respect to the reactants at a fixed catalyst loading. rsc.org The rate of reaction is influenced by various parameters, including temperature, catalyst loading, and the molar ratio of reactants. For instance, in the alkylation of catechol with MTBE, the activation energy was found to be 8.86 kcal mol⁻¹, suggesting that intraparticle diffusional resistance could become a factor with larger catalyst particles. rsc.org In contrast, the higher activation energy of 17.36 kcal mol⁻¹ for anisole (B1667542) alkylation indicates that this reaction is kinetically controlled. rsc.org

Computational models, integrating systems of kinetic differential equations, can be employed to rationalize the chemical outcomes of such multi-step reactions, taking into account the reversibility of certain steps. rsc.org The development of a comprehensive kinetic model is a complex task but is crucial for optimizing the process for industrial applications. researchgate.net

Alkylation with Methyl tert-Butyl Ether (MTBE)

MTBE has emerged as a superior tert-butylating agent compared to isobutylene and tert-butyl alcohol for the alkylation of phenols. rsc.org Its use in the synthesis of this compound offers several advantages, including its role as a source of in-situ generated isobutylene.

A variety of solid acid catalysts have been investigated for the alkylation of resorcinol with MTBE. Among the most effective are heteropolyacids supported on clays. rsc.org Specifically, 20% w/w dodecatungstophosphoric acid (DTP) supported on K10 montmorillonite clay has shown high efficacy. rsc.org

Other catalyst systems that have been explored include:

Gallium-zeolite beta: This catalyst possesses both Lewis and Brønsted acid sites, which work synergistically in the alkylation of resorcinol with MTBE. ilo.org

Heteropolyacid-based catalysts: Systems like SiO2/HPW, TiO2/HPW, and ZrO2/HPW have been studied to understand the role of different supports on the catalytic activity. rsc.orgrsc.org

The choice of catalyst significantly influences the reaction's efficiency and the selectivity towards the desired products.

Controlling the selectivity between the mono-alkylated product (4-tert-butylresorcinol) and the di-alkylated product (this compound) is a key challenge in this synthesis. The reaction conditions and the nature of the catalyst play a crucial role in determining the product distribution.

Initially, the reaction favors the formation of the mono-alkylated product. ilo.org For example, using 20% DTP/K10 as a catalyst, the alkylation of resorcinol with MTBE for 4 hours can achieve a 97% conversion with 100% selectivity towards 4-tert-butylresorcinol. rsc.org

To promote the formation of the di-alkylated product, further reaction time or more forcing conditions may be necessary. The synergistic effect between Brønsted and Lewis acid sites is also critical for controlling selectivity. rsc.orgrsc.org By carefully tuning the catalyst properties and reaction parameters, it is possible to steer the reaction towards the desired this compound.

The table below summarizes the key findings from various catalyst systems used in the alkylation of resorcinol and related phenols.

| Catalyst System | Reactants | Key Findings |

| Gallium-zeolite beta | Resorcinol, MTBE | Demonstrates a synergistic role of Lewis and Brønsted acidities, producing 4-tert-butylresorcinol and this compound. ilo.org |

| SiO2/HPW, TiO2/HPW, ZrO2/HPW | Resorcinol, MTBE | Highlights the importance of the Brønsted/Lewis acid site ratio for maximizing resorcinol conversion. rsc.orgrsc.org |

| 20% DTP/K10 clay | Resorcinol, MTBE | Achieved 97% resorcinol conversion with 100% selectivity to 4-tert-butylresorcinol in 4 hours. rsc.org |

| UDCaT-1 | p-Cresol, MTBE | Found to be a highly active and selective mesoporous catalyst for mono-alkylation. |

Alternative Synthetic Pathways to this compound

The traditional synthesis of this compound often relies on homogeneous acid catalysts, which present challenges in terms of separation, corrosion, and waste generation. Consequently, research has shifted towards developing more sustainable and efficient heterogeneous catalytic systems.

Exploration of Novel Synthetic Routes

The exploration of novel synthetic routes has predominantly focused on the use of solid acid catalysts, which offer advantages such as ease of separation, reusability, and reduced environmental impact.

One innovative approach involves the use of a porous microtube polymer-based solid acid . This catalyst, synthesized through the polymerization of naphthalene (B1677914) followed by sulfonation, exhibits high efficiency in the tert-butylation of resorcinol. rsc.org The unique microtube structure provides a large surface area and good mass transfer efficiency, facilitating the reaction. rsc.org

Another significant development is the application of mesoporous alumina impregnated with sulfuric acid . This catalyst introduces Brønsted acidity to the Lewis acidic sites of the alumina, creating a synergistic effect for the Friedel-Crafts alkylation of resorcinol with methyl tert-butyl ether. researchgate.net The presence of both types of acid sites is crucial for the reaction mechanism. researchgate.net

Heteropolyacids , such as Keggin-type phosphotungstic acid (HPW), supported on materials like SBA-15 silica, have also been investigated. vub.be While often optimized for the production of the mono-alkylated product (4-tert-butylresorcinol), these catalysts inherently produce this compound as the thermodynamically favored product. vub.be The surface chemistry of these catalysts, particularly the ratio of Brønsted to Lewis acid sites, plays a critical role in determining the product distribution. vub.be

A patented method utilizes an acidic ion exchange resin as a catalyst for the tert-butylation of resorcinol with tert-butanol. This process is characterized by its mild reaction conditions and the ease of catalyst recovery and recycling, which contributes to a more cost-effective and environmentally friendly synthesis.

The following table summarizes the catalytic performance of different novel solid acids in the synthesis of this compound.

| Catalyst | Alkylating Agent | Temperature (°C) | Conversion of Resorcinol (%) | Selectivity for this compound (%) | Reference |

| Porous Microtube Polymer-based Solid Acid | tert-Butanol | 120 | >95 | High | rsc.org |

| Mesoporous Alumina with Sulfuric Acid | Methyl tert-butyl ether | 60-80 | ~35 | Minor product | researchgate.netresearchgate.net |

| HPW@SBA-15 | Methyl tert-butyl ether | 60 | 24-35 | Thermodynamically favored product | vub.be |

Note: The selectivity for this compound can be influenced by various factors and may not always be the primary product depending on the research goal.

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of this compound are highly dependent on the optimization of various reaction parameters, including temperature, catalyst loading, and reaction time.

Effect of Temperature: Studies on the porous microtube polymer-based solid acid catalyst have shown that temperature is a critical factor. The conversion of resorcinol increases with temperature, reaching an optimal point for the formation of this compound. For instance, at 120°C, the reaction favors the formation of the di-substituted product. rsc.org

Effect of Catalyst Amount: The amount of catalyst used also significantly influences the reaction outcome. With the porous microtube polymer-based solid acid, an increase in the catalyst amount generally leads to higher conversion of resorcinol. However, an excessive amount of catalyst can sometimes lead to a decrease in selectivity for the desired di-butylated product due to the promotion of side reactions. rsc.org

The table below illustrates the effect of catalyst amount on the tert-butylation of resorcinol.

| Catalyst Amount (g) | Conversion of Resorcinol (%) | Selectivity for this compound (%) | Reference |

| 0.03 | 89.5 | Lower | rsc.org |

| 0.05 | >90 | Higher | rsc.org |

| 0.09 | Decreased | Decreased | rsc.org |

Data is based on the use of a porous microtube polymer-based solid acid with 2.2 g of resorcinol and 4.8 g of t-butanol at 120°C. rsc.org

Reaction Time: The duration of the reaction is another key parameter to optimize. For the resin-catalyzed method, a reaction time of 5 to 8 hours at 60-65°C is suggested to achieve a good yield of this compound. Monitoring the reaction progress over time is essential to determine the point of maximum yield before potential degradation or side reactions occur.

Chemical Reactivity and Mechanistic Studies of 4,6 Di Tert Butylresorcinol

Oxidation Chemistry of 4,6-Di-tert-butylresorcinol

The oxidation of phenols is a fundamental reaction in organic chemistry, often leading to a variety of products depending on the substrate, oxidant, and reaction conditions. In the case of this compound, its reactivity is of particular interest. While the copper(II)-mediated oxidation of many phenols typically yields oxidative coupling products, this compound, much like other 5-alkylresorcinols, undergoes oxygenation when treated with copper(II). acs.orgacs.orgnih.gov

The autoxidation of this compound in the presence of copper(II) is a notable process that deviates from the typical oxidative coupling pathways seen with other phenols. acs.orgnih.gov This reaction has been investigated to understand its mechanism and product distribution, revealing a complex interplay of oxygenation, rearrangement, and side reactions. acs.org

Studies have shown that the copper(II)-mediated autoxidation of this compound leads to direct oxygenation at the activated positions of the aromatic ring. acs.orgacs.orgnih.gov Specifically, oxygenation occurs at both the unsubstituted positions and the positions bearing the tert-butyl groups. When oxygenation happens at a tert-butyl-substituted carbon, it is accompanied by two competing pathways: the elimination of the tert-butyl group, which is released as isobutylene (B52900), and a 1,2-rearrangement of the tert-butyl group. acs.orgacs.orgnih.gov

The primary product resulting from the copper(II)-mediated autoxidation of this compound is a benzoquinone derivative. Research has identified 5-tert-Butyl-2-hydroxy-1,4-benzoquinone as the major product of this reaction. acs.orgacs.org This indicates that despite the presence of two tert-butyl groups, the reaction proceeds to form a less substituted benzoquinone, involving the loss or migration of one of the alkyl groups.

The proposed mechanism for this autoxidation process is a key aspect of its chemistry. It is believed that the critical step involves an equilibrium between a copper(II)-resorcinolate complex and a charge-transfer radical intermediate. acs.orgacs.orgnih.gov This radical species is what reacts regioselectively with molecular oxygen (O₂), as dictated by resonance stabilization. acs.orgacs.orgnih.gov This mechanistic pathway explains why oxygenation is favored over the more common oxidative coupling for this class of compounds under these conditions. nih.gov

While oxygenation is the dominant pathway in the copper(II)-mediated reaction of this compound, oxidative coupling is a common reaction for phenols in general. acs.orgnih.gov In the context of this compound's autoxidation, the final product mixture can be complex. This complexity arises, in part, from the coupling of metastable electrophilic and nucleophilic side products that are formed during the initial stages of the reaction. acs.orgacs.org

The degradation of this compound through copper(II)-mediated autoxidation results in a mixture of products. The formation of these products is consistent with the proposed mechanisms involving oxygenation, rearrangement, and subsequent side reactions.

Table 1: Products Identified from the Copper(II)-Mediated Autoxidation of Substituted Resorcinols

| Starting Material | Major Product | Other Identified Products/By-products |

|---|---|---|

| This compound | 5-tert-Butyl-2-hydroxy-1,4-benzoquinone | Products from coupling of metastable side products |

This table summarizes the key products formed from the autoxidation of this compound and a related compound, highlighting the prevalence of benzoquinone formation. acs.orgacs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Copper(II) |

| 5-tert-Butyl-2-hydroxy-1,4-benzoquinone |

| Isobutylene |

Copper(II)-Mediated Autoxidation Processes

Electrophilic Aromatic Substitution Reactions of this compound

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. acs.org In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. acs.org The rate and regiochemistry of this process are profoundly influenced by the substituents already present on the ring. youtube.comyoutube.com

The aromatic ring of this compound is highly activated towards electrophilic attack due to the powerful electron-donating resonance effects of the two hydroxyl groups. However, the four existing substituents, particularly the large tert-butyl groups, create a sterically congested environment that can hinder further reactions.

While specific documented examples of further electrophilic substitution on this compound are not abundant in readily available literature, reactions with potent electrophiles can be predicted based on the reactivity of analogous hindered phenols. For instance, the nitration of sterically hindered phenols can proceed using reagents like tert-butyl nitrite. nih.gov This type of reaction on a related compound, 2,4,6-tri-tert-butylphenol, is proposed to occur through an initial O-nitrosylation of the phenolic hydroxyl group, followed by an intramolecular rearrangement to achieve C-nitration. nih.gov A similar pathway could potentially lead to the nitration of this compound at one of the available ring positions.

The directing effects of the existing substituents govern the position of any subsequent electrophilic attack. The outcome of such reactions on the this compound ring is a classic example of the competition between electronic effects and steric hindrance.

Electronic Effects: The two hydroxyl groups at positions 1 and 3 are strong activating groups and are ortho, para-directors. libretexts.org They significantly increase the electron density at the C2, C4, and C6 positions (ortho and para to the C1-hydroxyl) and the C2, C4, and C6 positions (ortho and para to the C3-hydroxyl). The net effect is a strong activation of the C2, C4, C5, and C6 positions of the ring. The tert-butyl groups are also weak activators and ortho, para-directors.

Steric Hindrance: The defining characteristic of this molecule is the immense steric bulk of the two tert-butyl groups at positions 4 and 6. solubilityofthings.comlibretexts.org These groups act as physical shields, effectively blocking access to the positions immediately adjacent to them (C5). The approach of an electrophile to the C4 and C6 positions is already prevented by the presence of the tert-butyl groups themselves.

Considering both factors, the regioselectivity is determined as follows:

Positions C4 and C6 are already substituted.

Position C5, while electronically activated by the C1-hydroxyl (para) and C3-hydroxyl (ortho), is severely shielded by the adjacent tert-butyl group at C6 and the nearby tert-butyl group at C4.

Position C2 is electronically activated, being ortho to both hydroxyl groups. It is flanked by the two hydroxyl groups and is the most sterically accessible position for an incoming electrophile.

Therefore, any further electrophilic aromatic substitution on this compound is strongly predicted to occur at the C2 position, as it is the most electronically enriched and least sterically hindered site.

Reactions Involving Hydroxyl Groups

The two phenolic hydroxyl groups are primary sites of reactivity for nucleophilic attack and condensation reactions.

The hydroxyl groups of this compound can undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. Similarly, they can react with alkylating agents to form ethers. These reactions convert the hydrophilic phenolic groups into more lipophilic ester or ether functionalities.

A well-documented analogue, 4-n-butylresorcinol, demonstrates this reactivity. It can be readily converted into a diester derivative through reaction with an acid bromide in the presence of a base. nih.gov This transformation highlights the nucleophilic character of the hydroxyl groups in the resorcinol (B1680541) framework. A similar reaction is expected for this compound.

Table 1: Representative Esterification of a Resorcinol Derivative

| Starting Material | Reagent | Base | Solvent | Product | Yield | Reference |

|---|

Etherification can be accomplished using various methods, such as the Williamson ether synthesis, which involves deprotonating the phenol (B47542) to form a phenoxide followed by reaction with an alkyl halide. organic-chemistry.org Due to the steric hindrance around the hydroxyl groups from the adjacent tert-butyl groups, reactions may require more forcing conditions compared to unhindered phenols. rsc.org

Phenols readily undergo acid-catalyzed condensation reactions with aldehydes and ketones. Resorcinol and its derivatives are particularly reactive and are known to form cyclic tetramers known as resorcinarenes when reacted with aldehydes. acs.org This reaction involves the electrophilic substitution of the activated resorcinol ring by the protonated aldehyde, followed by cyclization. It is plausible that this compound could undergo similar condensations, although the steric bulk might influence the geometry and yield of the resulting macrocycle.

More recently, titanium-mediated couplings have been developed for the reaction between resorcinols and ketones. acs.org This method offers a pathway for the formation of a C-C bond between the resorcinol ring and the carbonyl carbon. The proposed mechanism involves a ligand exchange between the resorcinol and a titanium(IV) alkoxide, which brings the ketone into close proximity for an intramolecular addition. acs.org This approach was successful in reacting resorcinol with N-Boc-4-piperidone, a ketone, to yield the coupled product. acs.org The reaction proceeds regioselectively at the C2 position of the resorcinol, ortho to both hydroxyl groups.

Table 2: Examples of Resorcinol Condensation Reactions

| Resorcinol Type | Carbonyl Compound | Catalyst/Mediator | Key Product Type | Reference |

|---|---|---|---|---|

| Resorcinol | Various Aldehydes | Acid (e.g., HCl) | Resorcinarenes (Cyclic Tetramers) | acs.org |

| Resorcinol | α,β-Unsaturated Ketones (e.g., Mesityl Oxide) | Acid | Benzopyran Derivatives | nih.gov |

Advanced Spectroscopic and Analytical Characterization of 4,6 Di Tert Butylresorcinol

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of 4,6-Di-tert-butylresorcinol. With a molecular formula of C₁₄H₂₂O₂, the compound has a calculated molecular weight of approximately 222.32 g/mol . sigmaaldrich.comnih.gov The monoisotopic mass is calculated at 222.16199 Da. nih.govuni.lu

Mass spectrometric analysis provides precise mass-to-charge ratio (m/z) data, which confirms the compound's identity. High-resolution mass spectrometry can distinguish this compound from other compounds with the same nominal mass. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can further aid in its identification. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 223.16927 | 153.7 |

| [M+Na]⁺ | 245.15121 | 165.2 |

| [M+NH₄]⁺ | 240.19581 | 160.8 |

| [M-H]⁻ | 221.15471 | 153.8 |

| [M]⁺ | 222.16144 | 155.5 |

Data sourced from PubChemLite. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation and identification of volatile and semi-volatile compounds like this compound. The technique is widely applied for the analysis of various phenolic compounds, including di-tert-butylphenol isomers, in environmental and biological samples. diva-portal.orgepa.govmdpi.com

In a typical GC-MS analysis, the sample is first vaporized and separated on a capillary column. A common choice for phenolic compounds is a non-polar or medium-polarity column, such as one with a 5% phenyl methyl siloxane stationary phase. nih.gov The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. For instance, a method for analyzing alkylphenols might start at 50°C and increase at a rate of 10°C/min up to 300°C. oiv.int

Following separation in the GC, the eluted molecules enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting mass spectrum shows the molecular ion peak and a series of fragment ions. The fragmentation pattern is highly characteristic of the molecule's structure. For this compound, a primary fragmentation would be the loss of a methyl group (CH₃, 15 Da) from one of the tert-butyl groups, leading to a stable benzylic cation. The resulting base peak is often observed at m/z [M-15]⁺. Further fragmentation can also occur. Analysis can be performed in full scan mode to acquire the entire mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification, where only specific, characteristic ions are monitored. diva-portal.orgoiv.int

Table 2: Representative GC-MS Parameters for Analysis of Related Phenolic Compounds

| Parameter | Value/Description | Reference |

|---|---|---|

| Column | 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm x 0.25 µm) | nih.govoiv.int |

| Injector Temperature | 260 °C | oiv.int |

| Injection Mode | Splitless | oiv.int |

| Carrier Gas | Helium (1 mL/min) | oiv.int |

| Oven Program | 50°C, then 10 °C/min to 300 °C, hold for 3 min | oiv.int |

| Transfer Line Temp. | 300 °C | oiv.int |

| Ionization Mode | Electron Ionization (EI) | diva-portal.org |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | diva-portal.orgoiv.int |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are essential for analyzing less volatile or thermally labile compounds that are not suitable for GC-MS. This technique is particularly valuable for the analysis of resorcinol (B1680541) derivatives in complex matrices. nih.gov An inter-laboratory study on 4-n-butylresorcinol highlighted the critical importance of properly validated LC-MS/MS methods for obtaining robust and reliable quantitative data. nih.govsigmaaldrich.com

For the analysis of this compound, reverse-phase liquid chromatography is typically employed. A C18 column is a common choice for separating phenolic compounds. nih.gov The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component. sielc.com To improve peak shape and ensure ionization for MS detection, an acid like formic acid is often added to the mobile phase, especially for MS-compatible methods. sielc.com

After separation by LC, the analyte is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI), which is suitable for polar molecules like phenols. Tandem mass spectrometry (MS/MS) can be used for highly selective and sensitive quantification by monitoring a specific fragmentation of the parent ion (a selected reaction monitoring, or SRM, transition). diva-portal.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. diva-portal.orgyoutube.com While specific XPS studies on this compound are not widely published, the analysis of related phenolic polymers and functionalized surfaces provides a clear indication of the expected spectral features. researchgate.net

XPS analysis works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. youtube.com A survey scan is first performed to identify all the elements present on the surface. For pure this compound, this would show peaks for carbon (C) and oxygen (O). youtube.com

High-resolution spectra are then acquired for each element to determine its chemical state.

C1s Spectrum: The high-resolution C1s spectrum for this compound would be deconvoluted into multiple peaks. The main peak at a binding energy of ~284.5-285.0 eV would correspond to C-C and C-H bonds in the aromatic ring and the tert-butyl groups. A second, chemically shifted peak at a higher binding energy (~286.2 eV) would be attributed to the C-O bonds of the phenolic hydroxyl groups. researchgate.net

O1s Spectrum: The high-resolution O1s spectrum would show a characteristic peak corresponding to the oxygen in the C-O hydroxyl groups, typically appearing around 533.5 eV. researchgate.net

By analyzing the positions and areas of these peaks, XPS can confirm the presence of the phenolic functional groups and provide information about the surface chemistry of the compound. youtube.com

Table 3: Expected Binding Energies in XPS Analysis of this compound

| Element | Orbital | Functional Group | Approximate Binding Energy (eV) |

|---|---|---|---|

| Carbon | C1s | C-C, C-H | ~285.0 |

| Carbon | C1s | C-O | ~286.2 |

| Oxygen | O1s | C-O-H | ~533.5 |

Values are representative based on analysis of similar phenolic compounds. researchgate.net

Chromatographic Techniques for Analysis and Purification

Chromatographic techniques are central to both the analysis and purification of this compound, ensuring its identity and purity are accurately determined.

Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a standard method for assessing the purity of volatile compounds like this compound. Commercial suppliers often use GC to certify the assay of the compound, with purities of ≥99.0% being reported. sigmaaldrich.com

The principles of separation are similar to those in GC-MS, relying on the compound's volatility and interactions with a stationary phase within a capillary column. The choice of column and temperature programming is critical for achieving good resolution between the main compound and any potential impurities, such as isomers or residual starting materials from its synthesis. The FID provides a response that is proportional to the mass of carbon, making it an excellent detector for quantitative analysis of organic compounds.

High Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of resorcinol derivatives. ugm.ac.idresearchgate.net It is particularly useful for quality control in pharmaceutical and cosmetic formulations containing these compounds. nih.gov

Reverse-phase HPLC is the most common mode for analyzing this compound. The separation is typically carried out on a C18 stationary phase. The mobile phase composition is adjusted to achieve optimal retention and separation. For instance, an isocratic mobile phase of methanol and water (e.g., 40:60 v/v) or a gradient system involving acetonitrile, methanol, and water can be effective. nih.govugm.ac.id A study optimizing the separation of resorcinol and 4-n-butylresorcinol identified an optimal mobile phase of 50.0% methanol, 18.1% acetonitrile, and 31.9% water. researchgate.net

Detection is most commonly performed using a UV detector, as the phenolic ring exhibits strong absorbance in the ultraviolet region. A detection wavelength of around 280 nm is often used for resorcinol and its derivatives. nih.gov The retention time under specific conditions is a key identifier, while the peak area allows for precise quantification against a standard.

Table 4: Example HPLC Method Parameters for Resorcinol Derivatives

| Parameter | Description | Reference |

|---|---|---|

| System | Agilent 1260 HPLC or similar | nih.gov |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) | nih.gov |

| Mobile Phase | Isocratic: Methanol:Water (40:60, v/v) or Gradient: Methanol/Acetonitrile/Water | nih.govugm.ac.id |

| Flow Rate | 0.6 - 1.0 mL/min | nih.govugm.ac.id |

| Detection | UV Diode Array Detector at 280 nm | nih.gov |

| Injection Volume | 10 µL | nih.gov |

Thermal Analysis (e.g., Thermogravimetry)

Thermal analysis techniques are crucial for determining the stability and decomposition profile of chemical compounds. These methods measure changes in physical properties as a function of temperature. For this compound, techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) would provide valuable information regarding its thermal stability.

General knowledge of similar phenolic compounds suggests that thermal decomposition would likely involve the cleavage of the tert-butyl groups and eventual degradation of the aromatic ring at elevated temperatures. However, without specific experimental data, a detailed analysis of the thermal decomposition mechanism and kinetics of this compound cannot be provided.

Computational Chemistry and Theoretical Investigations of 4,6 Di Tert Butylresorcinol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of 4,6-Di-tert-butylresorcinol at the atomic level. These methods solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy states.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is employed to predict geometries, reaction energies, and other molecular properties with a favorable balance of accuracy and computational cost.

For this compound, DFT calculations have been utilized to perform geometry optimization and to understand its fundamental characteristics. banglajol.inforesearchgate.net In one such study targeting drug discovery, researchers employed the B3LYP-D3 functional with a 6-31G(d,p) basis set to perform geometry optimization, a necessary first step for subsequent molecular docking and reactivity analysis. banglajol.inforesearchgate.net While this compound is often used as a precursor scaffold in the synthesis of more complex ligands, the DFT calculations in those studies are typically performed on the final, larger molecules rather than the starting resorcinol (B1680541) derivative itself. rsc.orgacs.org

Table 1: DFT Methodology Applied to this compound

| Parameter | Method | Purpose |

|---|---|---|

| Functional | B3LYP-D3 | To approximate the exchange-correlation energy. |

| Basis Set | 6-31G(d,p) | To describe the molecule's atomic orbitals. |

| Primary Goal | Geometry Optimization | To find the lowest energy, most stable 3D structure of the molecule. banglajol.inforesearchgate.net |

Molecular Orbital Analysis

Molecular orbital (MO) analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between these two frontier orbitals (the HOMO-LUMO gap) is a key indicator of molecular stability. banglajol.inforesearchgate.net

In computational studies that included this compound, the HOMO-LUMO energy gap was estimated using DFT to help understand the molecular reactivity and kinetic stability of a series of compounds. banglajol.inforesearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. This analysis is fundamental in fields like drug design, where understanding the electronic character of a molecule is essential for predicting its interactions with biological targets. banglajol.inforesearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior, revealing information about conformational changes, stability, and interactions with the surrounding environment, such as a solvent or a biological receptor.

In the context of drug discovery research, 100-nanosecond MD simulations have been performed on systems involving this compound. banglajol.inforesearchgate.net The purpose of these simulations was to evaluate the structural stability and flexibility of the compound when interacting with a target protein, providing insights into the dynamic nature of the binding. banglajol.inforesearchgate.net

Computational Studies on Reaction Mechanisms and Selectivity

Computational chemistry offers powerful tools to map out potential reaction pathways, identify transient intermediates, and understand the factors governing reaction outcomes. By calculating the potential energy surface of a reaction, researchers can predict mechanisms and selectivity.

Prediction of Reaction Pathways and Intermediates

Experimental studies have identified several reaction pathways for this compound that are amenable to computational investigation. For instance, the copper(II)-mediated autoxidation of this molecule leads to a complex mixture of products. acs.org The observed transformations include:

Direct oxygenation at the activated positions on the aromatic ring. acs.org

Oxygenation at the tert-butyl-substituted positions, which competes with two other pathways: the elimination of the tert-butyl group (as isobutylene) and a 1,2-rearrangement of the tert-butyl group. acs.org

Another documented reaction is a ring-contraction iodination, which transforms this compound into a novel iodinated cyclopentadienone. researchgate.net Computational methods like DFT can be used to model the transition states and intermediates of these pathways, helping to elucidate the step-by-step mechanisms and energy barriers that control product formation.

Table 2: Experimentally Observed Reactions of this compound

| Reaction Type | Key Transformations |

|---|---|

| Copper(II)-mediated Autoxidation | Direct oxygenation; Loss of tert-butyl group; 1,2-rearrangement of tert-butyl group. acs.org |

| Ring-Contraction Iodination | Conversion of the resorcinol ring to an iodinated cyclopentadienone structure. researchgate.net |

Analysis of Structure-Reactivity Relationships

The reactivity of this compound is intrinsically linked to its molecular structure, a relationship that can be precisely analyzed using computational methods. The two hydroxyl (-OH) groups on the resorcinol core are primary sites of reactivity, particularly for oxidation and deprotonation reactions, making the molecule a useful scaffold for ligands in coordination chemistry. rsc.orgiiserpune.ac.inacs.org Theoretical calculations can quantify the O-H bond dissociation enthalpy (BDE), a key parameter in predicting antioxidant activity.

The two bulky tert-butyl groups significantly influence the molecule's reactivity through steric hindrance. This steric bulk can direct incoming reagents to specific positions, affecting the regioselectivity of reactions like the autoxidation process. acs.org Furthermore, in molecular docking studies, these groups play a critical role in how the molecule fits into a binding pocket, influencing its orientation and interaction strength. banglajol.inforesearchgate.net Computational analysis allows for the systematic investigation of these steric and electronic effects, providing a detailed rationale for the observed chemical behavior and guiding the design of new synthetic transformations.

Coordination Chemistry and Supramolecular Assemblies of 4,6 Di Tert Butylresorcinol

Ligand Properties of 4,6-Di-tert-butylresorcinol

The ligand characteristics of this compound are dominated by the interplay between the deprotonated hydroxyl groups (resorcinolate) and the sterically demanding tert-butyl substituents. The hydroxyl groups provide a hard, dianionic O,O'-donor set, suitable for coordinating to a variety of metal ions. Upon deprotonation, the resorcinolate moiety can act as a bridging ligand between two or more metal centers or as a chelating ligand to a single metal center.

The interaction of this compound with metal ions has been explored, with notable studies focusing on its oxidation reactions mediated by metal catalysts. The copper(II)-mediated autoxidation of this compound has been investigated to understand how the metal ion facilitates oxygenation. acs.org In these reactions, the initial step involves the formation of a copper(II)-resorcinolate complex. acs.org This complex is in equilibrium with a charge-transfer radical form, which then reacts selectively with molecular oxygen. acs.org

This process does not lead to simple oxidative coupling, which is common for many phenols, but rather to the direct oxygenation of the aromatic ring. The reaction yields a mixture of products, with 5-tert-butyl-2-hydroxy-1,4-benzoquinone identified as a major product. acs.org The formation of this and other side products is explained by mechanisms involving the coupling of metastable, initially formed electrophilic and nucleophilic species. acs.org

Table 1: Key Aspects of Copper(II)-Mediated Autoxidation of this compound

| Feature | Description | Reference |

| Intermediate | Formation of a copper(II)-resorcinolate complex. | acs.org |

| Key Mechanistic Step | Equilibrium with a charge-transfer radical form that reacts with O₂. | acs.org |

| Reaction Type | Direct oxygenation of the aromatic ring. | acs.org |

| Major Product | 5-tert-Butyl-2-hydroxy-1,4-benzoquinone. | acs.org |

Beyond transient intermediates, this compound has also been used as a component in the synthesis of more complex, sterically hindered phenol-based ligands. bohrium.comcolab.ws

The two tert-butyl groups are not merely passive substituents; they exert profound control over the molecule's coordination chemistry and reactivity. Their primary influence is steric hindrance, which can limit the number of ligands that can coordinate to a metal center and direct the geometry of the resulting complex. acs.org This steric bulk can prevent the formation of polymeric structures and favor the formation of discrete, low-nuclearity complexes.

In the specific case of the copper(II)-mediated autoxidation, the tert-butyl groups direct the regioselectivity of the oxygenation. acs.org The reaction occurs at the activated positions on the ring that are not occupied by these bulky groups. acs.org Furthermore, the study found that oxygenation can also occur at the tert-butyl-substituted positions, which can lead to either the elimination of the tert-butyl group (as isobutylene) or a 1,2-rearrangement of the group. acs.org This demonstrates that the tert-butyl groups are not inert but can participate in the reaction pathways, influencing the final product distribution. acs.org This dual role—providing steric shielding and influencing electronic structure and reactivity—is a hallmark of the tert-butyl group in organic and coordination chemistry. acs.orgresearchgate.net

Supramolecular Architectures Incorporating this compound

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. auburn.edu For resorcinol (B1680541) derivatives, particularly macrocyclic resorcin acs.orgarenes, this often involves the formation of extensive hydrogen-bonded networks leading to capsular or cage-like structures. nih.gov While specific studies on the self-assembly of monomeric this compound are not extensively detailed in the literature, its potential to act as a guest or a component in multi-molecular assemblies has been demonstrated.

An example includes its incorporation into a multi-component crystal structure with a cyclotriveratrylene (B73569) (CTV)-based cavitand, forming a 2(CVP)·(this compound) co-crystal, where CVP is the cavitand molecule. mobt3ath.com In this architecture, the this compound molecule is held within the supramolecular framework through host-guest interactions, showcasing its ability to participate in self-assembly processes driven by molecular recognition.

Coordination-driven self-assembly uses metal-ligand bonds to construct discrete, hollow architectures known as coordination cages or extended, repeating structures called coordination polymers. rsc.orgu-tokyo.ac.jp The directional nature of coordination bonds allows for a high degree of control over the final geometry of the assembly.

Although the dianionic, chelating nature of this compound makes it a suitable candidate for constructing such structures, specific examples of coordination cages or polymers where it acts as the primary bridging ligand are not prominent in published research. The significant steric hindrance from the tert-butyl groups may disfavor the formation of highly ordered, extended polymeric networks and instead promote the formation of discrete, zero-dimensional multinuclear complexes. The design of appropriate metal precursors and reaction conditions would be critical to overcome this steric limitation to achieve higher-order structures. nih.gov

Chirality at the supramolecular level can emerge from the assembly of either chiral or achiral building blocks. While this compound is itself an achiral molecule, it is conceivable that it could participate in the formation of chiral supramolecular assemblies. This can occur if it co-assembles with a chiral auxiliary molecule, or if the molecules arrange themselves in a helical or otherwise dissymmetric fashion within a crystal lattice or aggregate.

The transfer of chirality from a molecular component to a supramolecular assembly is a well-documented phenomenon. nih.govutm.my However, there are currently no specific documented instances of this compound forming chiral supramolecular structures. This remains an area for potential future exploration, where its rigid structure and defined interaction sites could be harnessed to create complex, chiral architectures.

{"answer":"### 6.3. Applications in Metal-Organic Frameworks (MOFs)

A thorough review of scientific literature reveals a notable absence of studies detailing the direct incorporation of this compound as a primary building block, such as a linker or secondary building unit (SBU), in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, and their properties are highly tunable based on the choice of these components. While a vast number of organic molecules have been employed as linkers to create a diverse range of MOF structures, the use of this compound in this capacity is not documented in the reviewed literature.

Despite the lack of direct experimental evidence, the unique structural and chemical characteristics of this compound suggest several hypothetical roles it could play in the field of MOF chemistry.

Potential as a Pore-Directing Agent or Modulator:

The bulky tert-butyl groups of this compound introduce significant steric hindrance. vinatiorganics.com In MOF synthesis, molecules with substantial steric bulk can act as modulators or structure-directing agents. These agents can influence the coordination environment of the metal centers and the packing of the organic linkers, potentially leading to the formation of novel network topologies or controlling the size and shape of the resulting pores. The presence of this compound during crystallization could, in theory, prevent the formation of densely packed structures, thereby promoting the generation of more open frameworks with larger cavities.

Incorporation as a Guest Molecule:

Another plausible application is the post-synthetic modification of existing MOFs through the encapsulation of this compound as a guest molecule within the pores. The phenolic hydroxyl groups could engage in hydrogen bonding with the framework, while the hydrophobic tert-butyl groups could alter the surface properties of the pores. This could be a strategy to tune the adsorption properties of the MOF, for instance, by enhancing its affinity for specific non-polar guest molecules or by creating a more hydrophobic internal environment.

Hypothetical Research Findings:

To illustrate the potential impact of incorporating this compound in MOFs, the following table presents hypothetical research data. It is important to emphasize that this table is purely illustrative and not based on published experimental results.

| Hypothetical MOF Name | Role of this compound | Potential Impact on MOF Properties |

| M-DBR-1 (M = Metal) | Pore-Directing Agent | Formation of a novel, highly porous framework with increased pore volume compared to analogous MOFs synthesized without the agent. |

| M-DBR-2 (M = Metal) | Modulator | Control over crystal size and morphology, leading to the formation of uniform, nano-sized MOF particles suitable for catalytic applications. |

| MOF-X@DBR | Encapsulated Guest Molecule | Enhanced hydrophobicity of the MOF pores, leading to improved selectivity for the adsorption of non-polar organic molecules from aqueous solutions. |

While the direct application of this compound in MOF chemistry remains an unexplored area, its distinct molecular architecture presents intriguing possibilities for the design and functionalization of these versatile materials. Future research may yet uncover its potential to create novel MOFs with tailored properties for applications in gas storage, separation, and catalysis.

Structure Activity Relationships and Molecular Interactions

Correlation of Molecular Structure with Biological Activity

The biological functions of 4,6-Di-tert-butylresorcinol, a derivative of resorcinol (B1680541) (1,3-dihydroxybenzene), are intrinsically linked to its molecular architecture. ontosight.ai The core structure consists of a benzene (B151609) ring with two hydroxyl (-OH) groups at positions 1 and 3, and two bulky tertiary-butyl groups at positions 4 and 6. ontosight.aisigmaaldrich.com This specific arrangement of functional groups governs its reactivity and interactions with biological systems.

This compound is utilized as an antioxidant in various industrial and pharmaceutical applications to prevent oxidative degradation. ontosight.ainordmann.global The antioxidant capacity of phenolic compounds like this is primarily attributed to the hydrogen-donating ability of their hydroxyl groups. nih.gov The primary mechanism involves the transfer of a hydrogen atom (Hydrogen Atom Transfer, HAT) from a hydroxyl group to a free radical, effectively neutralizing the radical and terminating oxidative chain reactions. nih.gov Another possible mechanism is Single Electron Transfer (SET), where an electron is donated to the radical. nih.gov

The structure of this compound invites comparison with other synthetic phenolic antioxidants such as Butylated hydroxytoluene (BHT) and Butylated hydroxyanisole (BHA). nih.gov These compounds also feature sterically hindering butyl groups adjacent to a hydroxyl group on a benzene ring, a design that promotes antioxidant stability. The resorcinol backbone of this compound, with its second hydroxyl group, distinguishes it from these single-hydroxyl compounds. In general, a higher number of hydroxyl groups can lead to increased antioxidant capacity. nih.govnih.gov

While direct comparative studies on the radical scavenging power of this compound against other butylated resorcinols are not extensively detailed in the literature, the principles of structure-activity relationships suggest its antioxidant profile is robust, leading to its use in stabilizing formulations. ontosight.ainordmann.global

Resorcinol derivatives are a well-documented class of compounds known for their ability to inhibit tyrosinase, the key enzyme responsible for melanin (B1238610) production in the skin. nih.govwikipedia.org This has made them valuable agents in cosmetics and treatments for hyperpigmentation. mdpi.com While extensive research has focused on 4-alkylresorcinols, such as 4-n-butylresorcinol, the specific inhibitory activity of the 4,6-di-tert-butyl variant is less characterized.

The primary mechanism by which resorcinol derivatives inhibit melanogenesis is through the direct inhibition of tyrosinase. nih.govelsevierpure.com Studies on the closely related compound 4-n-butylresorcinol have elucidated several modes of action which are believed to be relevant to this class of molecules:

Competitive Inhibition : These compounds act as competitive inhibitors, binding directly to the active site of the tyrosinase enzyme. nih.gov This prevents the natural substrate, L-tyrosine, from binding and being converted to intermediates that form melanin.

Inhibition of TRP-1 : In addition to tyrosinase, some resorcinol derivatives can also inhibit Tyrosinase-Related Protein-1 (TRP-1), another key enzyme involved in the later stages of the melanin synthesis pathway. mdpi.comdovepress.com

Enhanced Enzyme Degradation : Research indicates that 4-n-butylresorcinol may also reduce the total amount of tyrosinase enzyme within the cell by increasing its ubiquitination and subsequent proteolytic degradation, without affecting the transcription of its mRNA. nih.gov

It is plausible that this compound interacts with tyrosinase through similar mechanisms, although its specific binding affinity and efficacy would be dictated by its unique structure.

The structure of the substituent on the resorcinol ring is a critical determinant of tyrosinase inhibitory potency. nih.gov For 4-alkylresorcinols, the length and shape of the alkyl chain at the 4-position significantly impact activity. Studies have shown that 4-n-butylresorcinol is a more potent inhibitor of human tyrosinase than derivatives with different alkyl chains, such as 4-hexylresorcinol and 4-phenylethylresorcinol. researchgate.netqvsiete.com It is also markedly more potent than other well-known inhibitors like kojic acid, arbutin, and hydroquinone (B1673460). nih.govwikipedia.orgqvsiete.com

The structure of this compound differs significantly from these potent single-chain inhibitors due to the presence of a second bulky tert-butyl group at the 6-position. This disubstitution pattern could introduce steric clashes that hinder the molecule's ability to fit optimally into the enzyme's active site, potentially resulting in lower inhibitory potency compared to its monosubstituted 4-n-butylresorcinol counterpart. This may explain the greater research focus on 4-n-butylresorcinol as a depigmenting agent.

Interactive Data Table: Comparative Tyrosinase Inhibition

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for various tyrosinase inhibitors, illustrating the superior potency of 4-n-butylresorcinol.

| Compound | IC₅₀ (Human Tyrosinase) | IC₅₀ (Melanin Production in Skin Model) |

| 4-n-Butylresorcinol | 21 µmol/L nih.govresearchgate.netqvsiete.com | 13.5 µmol/L nih.govresearchgate.net |

| Kojic Acid | ~500 µmol/L nih.govresearchgate.netqvsiete.com | >400 µmol/L nih.govresearchgate.net |

| Hydroquinone | ~4400 µmol/L qvsiete.com | <40 µmol/L nih.govresearchgate.net |

| Arbutin | ~6500 µmol/L qvsiete.com | >5000 µmol/L nih.govresearchgate.net |

Note: Data for this compound is not available in the referenced literature. The IC₅₀ value for hydroquinone in the skin model is noted to likely result from a mechanism other than direct tyrosinase inhibition. nih.govresearchgate.net

Beyond its role as an antioxidant and its potential interaction with tyrosinase, this compound is noted for other activities. It serves as a chemical intermediate in the synthesis of certain pharmaceutical compounds. ontosight.ai Additionally, related resorcinol derivatives have been identified as potential inhibitors of Cytochrome P450 enzymes, suggesting that this compound could also possess this activity.